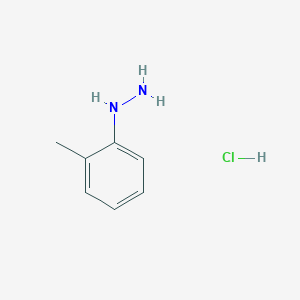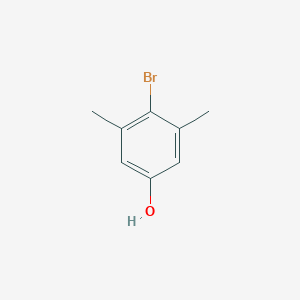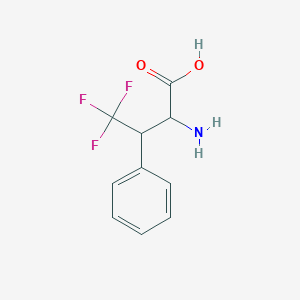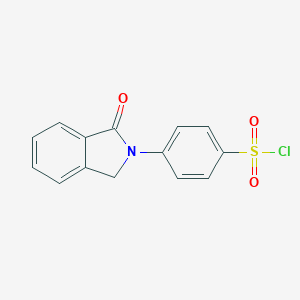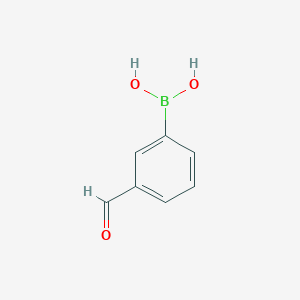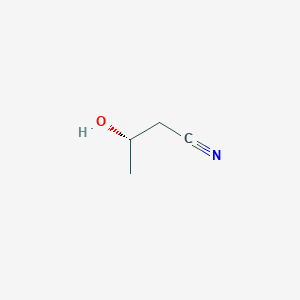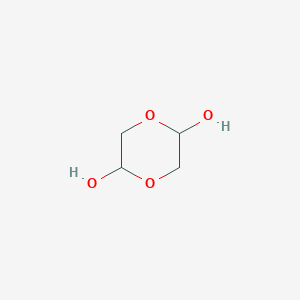
1,4-Dioxane-2,5-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-dioxane derivatives can occur through multiple pathways. For example, the transformation from 1,2-dialkoxyalkanes to 1,4-dioxanes is mediated by NbCl(5) via multiple C-O bond cleavage at room temperature (Marchetti, Pampaloni, & Zacchini, 2008). Another method involves the reaction of hydrogen peroxide with beta-diketones catalyzed by strong acids, leading to the formation of bridged 1,2,4,5-tetraoxanes (Terent’ev, Borisov, Chernyshev, & Nikishin, 2009).
Molecular Structure Analysis
The molecular structure of gaseous 1,4-dioxane has been extensively studied. Electron-diffraction and theoretical calculations suggest that gaseous 1,4-dioxane exists predominantly in the chair form. This form is characterized by specific bond distances and angles, contributing to its stability and reactivity (Fargher, Hedberg, & Hedberg, 2014).
Chemical Reactions and Properties
1,4-Dioxane undergoes various chemical reactions, including its degradation in dilute aqueous solutions using the UV/Hydrogen Peroxide process. This degradation pathway produces several intermediates, such as aldehydes and organic acids, eventually leading to complete mineralization (Stefan & Bolton, 1998). Additionally, the gas-phase pyrolysis of 1,4-dioxane yields multiple products like CO, H2, and C2H4, suggesting its high reactivity under certain conditions (Battin, Marquaire, Baronnet, & Côme, 1989).
Physical Properties Analysis
The physical properties of 1,4-dioxane, particularly in binary solutions with water, have been studied using techniques like X-ray diffraction and NMR relaxation. These studies have shed light on the structure and dynamics of clusters formed in such solutions, revealing insights into the molecular interactions and behavior of 1,4-dioxane in different solvents (Takamuku, Yamaguchi, Tabata, Nishi, Yoshida, Wakita, & Yamaguchi, 1999).
Chemical Properties Analysis
1,4-Dioxane's chemical properties are influenced by its molecular structure and the nature of its interactions with other substances. For example, its interaction with alkali-metal cations affects its molecular and extended structures, leading to the formation of coordination polymers and hybrid materials in various group 1 metal networks (Bertke, Oliver, & Henderson, 2012).
Aplicaciones Científicas De Investigación
Water Purification and Environmental Remediation :
- Degradation of 1,4-Dioxane in aqueous solutions is a key area of research. Stefan and Bolton (1998) explored the UV/Hydrogen Peroxide process for degrading 1,4-Dioxane in water, highlighting its potential for more efficient and cost-effective water purification methods (Stefan & Bolton, 1998).
- Zhang, Gedalanga, and Mahendra (2017) reviewed bioremediation techniques for 1,4-Dioxane-contaminated waters, discussing advances in both chemical and physical treatment technologies (Zhang, Gedalanga, & Mahendra, 2017).
Advanced Oxidation Processes :
- Research by Chitra et al. (2012) on the kinetics of 1,4-Dioxane degradation using advanced oxidation processes demonstrated effective methods to address contamination in ground and surface waters (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).
Photocatalytic and UV Processes :
- Coleman et al. (2007) studied the optimization of photocatalytic and H2O2/UV processes for 1,4-Dioxane removal, contributing to the development of more efficient water treatment technologies (Coleman, Vimonses, Leslie, & Amal, 2007).
Gas and Water Separation Technologies :
- Yamamoto et al. (2018) explored the use of 1,4-Dioxane-bridged microporous organosilica membranes for gas and water separation, showing potential applications in filtration and purification processes (Yamamoto et al., 2018).
Chemical Analysis and Sensor Development :
- Karim et al. (2019) developed a chemical sensor based on polyaniline and silicon dioxide nanocomposites for detecting 1,4-Dioxane, demonstrating its application in environmental monitoring and safety (Karim, Alam, Aijaz, Asiri, Dar, & Rahman, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
1,4-dioxane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFVTAOSZBVGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945822 | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane-2,5-diol | |
CAS RN |
23147-58-2 | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycoaldehyde dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



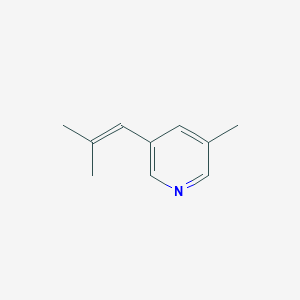

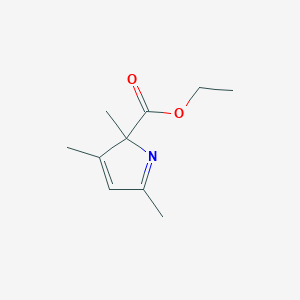
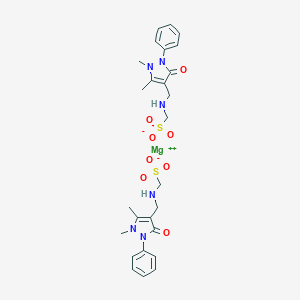
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
